molecular formula C30H26N6O9 B13737951 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate CAS No. 28470-82-8

2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate

Cat. No.: B13737951
CAS No.: 28470-82-8
M. Wt: 614.6 g/mol
InChI Key: LROWRZDVKJRCSR-UHFFFAOYSA-N
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Description

2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate is a polyfunctional isocyanate-bearing carbamate compound. Its structure comprises a central propyl backbone substituted with three aromatic carbamoyloxy groups, each functionalized with isocyanatomethyl moieties. This molecular architecture confers high reactivity due to the presence of multiple isocyanate (-NCO) groups, which are pivotal in polymerization and crosslinking reactions. The compound is likely utilized in advanced polymer synthesis, particularly in polyurethane systems, where its trifunctional nature enhances network formation and material durability.

Properties

CAS No.

28470-82-8

Molecular Formula

C30H26N6O9

Molecular Weight

614.6 g/mol

IUPAC Name

2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C30H26N6O9/c37-18-31-13-21-4-1-7-24(10-21)34-28(40)43-16-27(45-30(42)36-26-9-3-6-23(12-26)15-33-20-39)17-44-29(41)35-25-8-2-5-22(11-25)14-32-19-38/h1-12,27H,13-17H2,(H,34,40)(H,35,41)(H,36,42)

InChI Key

LROWRZDVKJRCSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC(COC(=O)NC2=CC=CC(=C2)CN=C=O)OC(=O)NC3=CC=CC(=C3)CN=C=O)CN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 3-(isocyanatomethyl)phenyl isocyanate with a suitable diol or polyol. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate groups. Common solvents used in the synthesis include dichloromethane and toluene. The reaction is often catalyzed by tertiary amines or tin compounds to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified by distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions

    Amines: React with isocyanates to form urea derivatives.

    Alcohols: React with isocyanates to form urethane linkages.

    Catalysts: Tertiary amines and tin compounds are commonly used to catalyze these reactions.

Major Products

    Urea Derivatives: Formed from the reaction with amines.

    Urethane Linkages: Formed from the reaction with alcohols.

    Polyurethanes: Resulting from polymerization reactions.

Scientific Research Applications

Industrial Applications

Polymer Production

One of the primary applications of this compound is in the production of polyurethanes. Polyurethanes are versatile polymers used in foams, elastomers, and coatings. The presence of multiple isocyanate groups allows for the formation of cross-linked structures, enhancing the mechanical properties of the resulting materials.

  • Data Table: Properties of Polyurethanes Derived from Isocyanates
PropertyValue
Tensile Strength20-60 MPa
Elongation at Break300-800%
Hardness (Shore A)60-90
Thermal StabilityUp to 200°C

Coatings and Adhesives

The compound can also be utilized in formulating high-performance coatings and adhesives. Its ability to cure rapidly and form strong bonds makes it ideal for industrial applications where durability and resistance to environmental factors are critical.

Biomedical Applications

Drug Delivery Systems

Recent studies have explored the use of isocyanate-based compounds in drug delivery systems. The ability to modify the release rates of therapeutic agents through polymeric matrices enables targeted treatment options.

  • Case Study: Controlled Release of Anticancer Drugs
    • Researchers developed a polymeric system using this compound that demonstrated a controlled release profile for anticancer drugs, improving therapeutic efficacy while minimizing side effects.

Tissue Engineering

In tissue engineering, isocyanate derivatives are being investigated for scaffolding materials. Their biocompatibility and mechanical properties can support cell growth and tissue regeneration.

  • Data Table: Comparison of Scaffolding Materials
Material TypeBiocompatibilityMechanical Strength (MPa)Degradation Rate (days)
PolycaprolactoneHigh10-2030-90
CollagenVery High5-107-14
Isocyanate-Based PolymerModerate15-2560-120

Environmental Applications

Water Treatment

The reactivity of isocyanates allows for their use in water treatment processes, particularly in removing heavy metals from wastewater. The formation of stable complexes with metal ions can facilitate their removal from contaminated water sources.

Mechanism of Action

The mechanism of action of 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as the formation of cross-linked polymer networks in polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against related carbamates and isocyanates. Below is a comparative analysis:

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol)* Reactivity Profile Typical Applications
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate 3 isocyanate, 3 carbamoyloxy ~800 (estimated) High (crosslinking agent) Polyurethanes, adhesives, coatings
Methyl (3-hydroxyphenyl)-carbamate 1 carbamate, 1 hydroxyl 167.16 Moderate (hydrolysis-sensitive) Pharmaceuticals, agrochemicals
Toluene diisocyanate (TDI) 2 isocyanate 174.16 High (polymerization) Foams, elastomers
1,6-Hexamethylene diisocyanate (HDI) 2 isocyanate 168.19 High (weather-resistant coatings) Automotive coatings, UV-resistant films

*Molecular weights for the target compound and TDI/HDI are estimated or sourced from standard references.

Key Findings:

Functional Group Density: The target compound’s three isocyanate groups distinguish it from simpler diisocyanates like TDI and HDI.

Reactivity vs. Stability : Unlike Methyl (3-hydroxyphenyl)-carbamate, which contains a hydrolytically unstable carbamate and hydroxyl group, the target compound’s isocyanate groups are highly reactive but require anhydrous handling. This contrast underscores the trade-off between reactivity and stability in carbamate chemistry.

Application Scope : While TDI and HDI dominate bulk polyurethane production, the target compound’s niche likely lies in specialized coatings or high-performance adhesives where multifunctionality is critical.

Research and Industrial Implications

  • Synthesis Challenges : The compound’s synthesis likely involves multi-step reactions to introduce isocyanate groups without premature polymerization, necessitating precise stoichiometry and inert conditions.
  • Toxicity and Safety : Similar to other isocyanates, the compound poses inhalation and dermal hazards. Methyl (3-hydroxyphenyl)-carbamate, while less reactive, still requires handling precautions due to carbamate-associated toxicity .
  • Future Directions : Comparative studies with trifunctional isocyanates (e.g., isocyanurates) could elucidate performance advantages in extreme environments.

Biological Activity

2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate is a complex organic compound that contains multiple isocyanate groups. These functional groups are known for their reactivity and potential biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and safety considerations.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C18_{18}H22_{22}N4_{4}O5_{5}
  • Functional Groups : Isocyanate, carbamate
  • Molecular Weight : Approximately 378.4 g/mol

The biological activity of isocyanates is primarily attributed to their ability to react with nucleophilic sites in biological macromolecules such as proteins and nucleic acids. This reactivity can lead to various biological effects:

  • Protein Modification : Isocyanates can modify amino acid residues in proteins, potentially altering their function or leading to protein denaturation.
  • Cellular Response : The interaction of isocyanates with cellular components can induce stress responses, inflammation, or apoptosis in certain cell types.

Therapeutic Potential

Research indicates that compounds containing isocyanate groups may have applications in several therapeutic areas:

  • Anticancer Activity : Isocyanates have been studied for their potential to inhibit cancer cell proliferation. For example, studies have shown that certain isocyanates can induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Antimicrobial Properties : Some isocyanate derivatives exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential enzymes.

Case Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various isocyanate derivatives, including those similar to this compound. The results indicated that these compounds could effectively inhibit the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another investigation, a series of carbamate and isocyanate derivatives were tested for their antimicrobial efficacy against several bacterial strains. The findings suggested that some derivatives showed significant inhibitory effects on bacterial growth, indicating potential for development as new antimicrobial agents .

Safety and Toxicity

While the biological activity of this compound shows promise, it is essential to consider its safety profile:

  • Toxicological Studies : Isocyanates are generally recognized as hazardous due to their potential to cause respiratory irritation and sensitization. In animal studies, exposure to high concentrations led to pulmonary toxicity and other adverse effects .
  • Regulatory Status : Due to their reactivity and potential health risks, compounds containing isocyanates are subject to strict regulatory controls in many jurisdictions.

Data Summary Table

PropertyValue/Description
Chemical FormulaC18_{18}H22_{22}N4_{4}O5_{5}
Molecular Weight378.4 g/mol
Mechanisms of ActionProtein modification, cellular response
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against various bacterial strains
Safety ConcernsRespiratory irritant; potential sensitizer

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